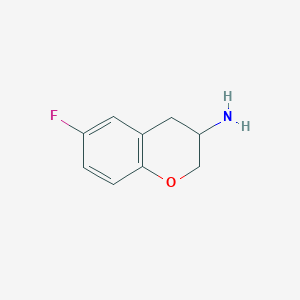

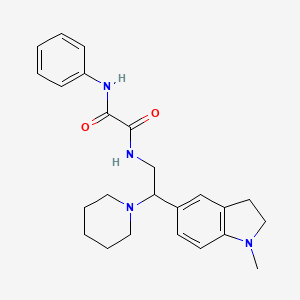

![molecular formula C21H20BrNO3 B2502500 1'-[3-(2-Bromophenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one CAS No. 1797858-45-7](/img/structure/B2502500.png)

1'-[3-(2-Bromophenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Spiropiperidines are a class of compounds that have garnered significant interest in medicinal chemistry due to their potential therapeutic applications. The compound "1'-[3-(2-Bromophenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one" is a novel spiropiperidine derivative that is likely to possess interesting biological properties, given the pharmacological relevance of its structural components .

Synthesis Analysis

The synthesis of spiropiperidine scaffolds typically involves multi-step reactions with moderate to high overall yields. For instance, a related spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold was synthesized in five steps with an overall yield of 47%, demonstrating the feasibility of constructing complex spiropiperidine structures . Similarly, the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] involved lithiation followed by addition to piperidin-4-one and acid-catalyzed cyclization . These methods highlight the synthetic strategies that could be applied to the synthesis of "this compound", such as bromine/lithium exchange, addition to piperidin-4-one, and cyclization .

Molecular Structure Analysis

The molecular structure of spiropiperidines is characterized by the presence of a spiro linkage between a piperidine ring and a benzofuran or similar heterocyclic moiety. This spiro linkage is crucial for the biological activity of these compounds. The presence of substituents on the nitrogen atom of the piperidine ring and the benzofuran moiety can significantly influence the binding affinity to biological targets, such as sigma receptors . The specific molecular structure of "this compound" would likely contribute to its unique biological properties.

Chemical Reactions Analysis

Spiropiperidines can undergo various chemical reactions, including selective and sequential derivatization of functional groups, which allows for the development of diverse libraries of compounds . The introduction of different substituents can lead to significant changes in biological activity, as seen in the synthesis of analogues with aromatic substituents . The ability to modify the spiropiperidine core structure through chemical reactions is essential for the optimization of pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of spiropiperidines, such as solubility, stability, and reactivity, are influenced by their molecular structure. For example, the introduction of a benzyl residue at the piperidine nitrogen atom and a methoxy group in position 3 of the benzofuran moiety has been shown to be advantageous for high sigma(1)-receptor affinity . These properties are critical for the pharmacokinetics and pharmacodynamics of the compounds and must be carefully considered during drug development.

Aplicaciones Científicas De Investigación

Sigma Receptor Ligands

Research has shown that spiropiperidine and spirobenzofuran compounds, structurally related to 1'-[3-(2-Bromophenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one, exhibit high affinity and selectivity for sigma receptors, particularly the sigma-1 receptor subtype. These compounds have been synthesized and evaluated for their binding properties, showing that certain configurations and substituents can significantly influence their receptor affinity and selectivity. For example, compounds with a cyano group in position 3 of the spirocycle demonstrated high sigma-1 receptor affinity and selectivity (Maier & Wünsch, 2002), (Maier & Wünsch, 2002).

Therapeutic Potential

The interaction of these compounds with sigma receptors suggests potential therapeutic applications. Sigma receptors are involved in several neurological and psychiatric disorders, making them a target for drug development. The detailed structure-activity relationship (SAR) studies of these compounds provide insights into designing more potent and selective ligands for therapeutic purposes.

Imaging Applications

Some of these spiropiperidine and spirobenzofuran compounds have been evaluated for their potential as imaging agents in positron emission tomography (PET). The development of radiolabeled sigma receptor ligands allows for the non-invasive study of sigma receptors in the brain, contributing to our understanding of their role in disease and therapy (Li et al., 2013).

Propiedades

IUPAC Name |

1'-[3-(2-bromophenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20BrNO3/c22-18-9-4-1-6-15(18)10-11-19(24)23-13-5-12-21(14-23)17-8-3-2-7-16(17)20(25)26-21/h1-4,6-9H,5,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFCFCZLVATXOMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CN(C1)C(=O)CCC3=CC=CC=C3Br)C4=CC=CC=C4C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Fluoro-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B2502422.png)

![N-[1-(3-Methylphenyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2502423.png)

![(Z)-ethyl 2-((4-(tert-butyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2502424.png)

![3-(3-methylbutyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2502430.png)

![4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B2502432.png)

![N-(5-chloro-2-methoxyphenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2502433.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2502436.png)

![4-(3-Ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzamide](/img/structure/B2502439.png)

![N-(5-chloro-2-methoxyphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2502440.png)